![molecular formula C19H19F2N3O4 B2578603 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877640-64-7](/img/structure/B2578603.png)
1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound characterized by the presence of difluoromethoxy and methoxyphenyl groups
Vorbereitungsmethoden
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(difluoromethoxy)aniline with isocyanates to form the urea linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound has been studied for its potential as a therapeutic agent, particularly in the context of anticoagulant activity. Its structure suggests a possible interaction with factor Xa, an essential component in the coagulation cascade.
Anticoagulant Activity
Research has indicated that derivatives of similar structures exhibit potent inhibition of factor Xa, which is critical for blood coagulation. The design of 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea was influenced by the need for compounds with improved pharmacokinetic profiles compared to existing anticoagulants like apixaban. Studies have shown that modifications in the molecular structure can enhance selectivity and efficacy against factor Xa, making this compound a candidate for further development in anticoagulation therapy .
Anticancer Potential
Preliminary studies have suggested that compounds with similar structural motifs may exhibit anticancer properties. The presence of difluoromethoxy and methoxy groups could influence the compound's interaction with biological targets involved in cancer cell proliferation and survival. Further investigation into its mechanism of action could reveal pathways through which it exerts cytotoxic effects on cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
Case Study 1: Factor Xa Inhibition
A study focused on the synthesis and evaluation of various urea derivatives demonstrated that modifications to the phenyl rings significantly impacted their inhibitory activity against factor Xa. The results indicated that compounds with electron-withdrawing groups, such as difluoromethoxy, showed enhanced binding affinity .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds highlighted the importance of both steric and electronic properties in determining biological activity. The incorporation of methoxy and difluoromethoxy groups was found to optimize interactions with target proteins, suggesting that this compound could be refined further for improved efficacy .
Wirkmechanismus
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity . The pathways involved can include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea stands out due to its unique combination of functional groups. Similar compounds include:
4-(Difluoromethoxy)-1,2-benzenediamine: This compound shares the difluoromethoxy group but differs in its overall structure and reactivity.
4′-(Difluoromethoxy)acetanilide: Another related compound with the difluoromethoxy group, used in different chemical contexts.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Biologische Aktivität
The compound 1-[4-(difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H16F2N4O3
- Molecular Weight : 374.348 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects, particularly in the areas of anticancer, antibacterial, and enzyme inhibition properties.
Anticancer Activity
Research has indicated that urea derivatives exhibit significant anticancer properties. In a study evaluating similar phenyl urea compounds, it was found that modifications in the urea structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with para-substituted phenyl rings demonstrated improved binding affinity to cancer-related targets compared to their unsubstituted counterparts .
Antibacterial Activity
The compound's antibacterial properties have been assessed against several bacterial strains. In vitro studies revealed that related compounds containing similar structural motifs displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. A related study focused on the inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. The results suggested that structural modifications could lead to enhanced inhibitory activity, indicating a promising avenue for further research .
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of various urea derivatives on human leukemia cells. The findings showed that certain derivatives led to a significant decrease in cell viability at concentrations as low as 10−7M. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups at specific positions on the phenyl ring was crucial for enhancing anticancer activity .
Case Study 2: Antibacterial Screening
In another investigation, the antibacterial efficacy of structurally related compounds was tested against multiple strains. Results indicated that compounds with difluoromethoxy substitutions exhibited stronger antibacterial effects compared to their counterparts lacking this functional group. This suggests that such modifications could be beneficial in developing new antibacterial agents .
Data Tables
Eigenschaften
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4/c1-27-15-8-4-14(5-9-15)24-11-13(10-17(24)25)23-19(26)22-12-2-6-16(7-3-12)28-18(20)21/h2-9,13,18H,10-11H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPNQGFGCGHHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.